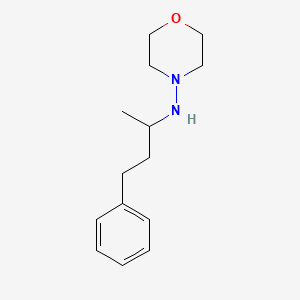![molecular formula C19H31NO7 B5135895 N-{2-[2-(mesityloxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5135895.png)
N-{2-[2-(mesityloxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(mesityloxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as Meso-1,2-dimethoxy-N-[2-(2,4,6-trimethylphenyl)ethyl]propan-2-amine oxalate, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential application in the field of neuroscience, specifically in the study of neurotransmitter transporters.
Mécanisme D'action
Meso-1,2-dimethoxy-N-[2-(2,4,6-trimethylphenyl)ethyl]propan-2-amine oxalate acts as a substrate for the DAT and NET transporters. When this compound is taken up by the transporter, it inhibits the reuptake of dopamine or norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration can lead to changes in synaptic transmission and ultimately affect behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Meso-1,2-dimethoxy-N-[2-(2,4,6-trimethylphenyl)ethyl]propan-2-amine oxalate depend on the specific neurotransmitter transporter being targeted. In studies of the DAT, this compound has been shown to increase dopamine release and enhance locomotor activity in animals. In studies of the NET, this compound has been shown to increase norepinephrine release and enhance attention and arousal.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Meso-1,2-dimethoxy-N-[2-(2,4,6-trimethylphenyl)ethyl]propan-2-amine oxalate in lab experiments is its specificity for the DAT and NET transporters. This compound does not affect other neurotransmitter transporters, making it a useful tool for studying the function of these specific transporters. However, one limitation of using this compound is its relatively low potency compared to other DAT and NET inhibitors. This can make it difficult to achieve a significant effect on neurotransmitter release in some experiments.
Orientations Futures
There are several future directions for research involving Meso-1,2-dimethoxy-N-[2-(2,4,6-trimethylphenyl)ethyl]propan-2-amine oxalate. One direction is to study the effects of this compound on other neurotransmitter systems, such as the serotonin transporter. Another direction is to develop more potent analogs of this compound that can be used in experiments with higher sensitivity. Additionally, this compound could be used in studies of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD) to better understand the role of dopamine and norepinephrine in these conditions.
Méthodes De Synthèse
The synthesis of Meso-1,2-dimethoxy-N-[2-(2,4,6-trimethylphenyl)ethyl]propan-2-amine oxalate involves a multi-step process. The first step involves the reaction of 2-(mesityloxy)ethanol with 2-bromoethylamine hydrobromide to produce N-(2-hydroxyethyl)-2-(mesityloxy)ethylamine. The second step involves the reaction of this intermediate with 3-methoxypropylamine to produce N-{2-[2-(mesityloxy)ethoxy]ethyl}-3-methoxy-1-propanamine. The final step involves the reaction of this compound with oxalic acid to produce the oxalate salt of Meso-1,2-dimethoxy-N-[2-(2,4,6-trimethylphenyl)ethyl]propan-2-amine.
Applications De Recherche Scientifique
Meso-1,2-dimethoxy-N-[2-(2,4,6-trimethylphenyl)ethyl]propan-2-amine oxalate has been used in scientific research to study the function of neurotransmitter transporters. Specifically, this compound has been used to study the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of dopamine and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron.
Propriétés
IUPAC Name |
3-methoxy-N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3.C2H2O4/c1-14-12-15(2)17(16(3)13-14)21-11-10-20-9-7-18-6-5-8-19-4;3-1(4)2(5)6/h12-13,18H,5-11H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKIRTCJZRYYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCOCCNCCCOC)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5135817.png)
![4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5135825.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5135828.png)

![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5135846.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5135852.png)
![N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5135854.png)
amine hydrochloride](/img/structure/B5135864.png)

![1-(3-methylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5135871.png)
![1-[(3-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5135879.png)
![4-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5135888.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5135890.png)
![N-{1-[1-(4-biphenylylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5135901.png)